molecular formula C10H12O3 B012671 2-Methyl-3-phenoxypropanoic acid CAS No. 103323-93-9

2-Methyl-3-phenoxypropanoic acid

Cat. No. B012671
CAS RN: 103323-93-9
M. Wt: 180.2 g/mol
InChI Key: LFHCHPXROVDFHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-3-phenoxypropanoic acid derivatives employs a simple and efficient protocol using phenol and substituted phenol, leading to compounds with significant antimicrobial activities (Nirmalan, Antony, & Ramalakshmi, 2016). Another method involves optical resolution by preferential crystallization to synthesize optically active derivatives, highlighting the compound's versatility in synthesis pathways (Shiraiwa et al., 2002).

Molecular Structure Analysis

Structural analysis reveals that the orientation of 2-Methyl-3-phenoxypropanoic acid derivatives is largely influenced by intramolecular hydrogen bonding. Intermolecular hydrogen bonding further stabilizes the molecular structure, as demonstrated in various studies (Azim, Errington, & Parmar, 2001).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, showcasing their reactivity and potential for creating complex molecules. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in multiple arylation via successive C-C and C-H bond cleavages, underlining the compound's utility in synthetic chemistry (Wakui et al., 2004).

Physical Properties Analysis

The physical properties of 2-Methyl-3-phenoxypropanoic acid derivatives are crucial for their application in various fields. Studies on their crystalline structures, such as the potential herbicide 2-phenoxypropenoic acid, have been conducted to understand their stability and reactivity (Campbell et al., 1992).

Chemical Properties Analysis

Research into the chemical properties of 2-Methyl-3-phenoxypropanoic acid derivatives has revealed their potential as building blocks for organic synthesis and high-performance polymers. Eco-sustainable processes leading to these compounds highlight the importance of catalytic chemical methods in their synthesis (Pina, Falletta, & Rossi, 2011).

Scientific Research Applications

  • Antimicrobial Agents : Derivatives of 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)oxy)propanoic acid have shown potential as effective antimicrobial agents against various human and plant pathogens (Nirmalan, Antony, & Ramalakshmi, 2016).

  • Mass Spectrometry : Studies involving 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters have demonstrated regioselective synthesis and differentiation in electron impact mass spectral fragmentation (Xu, Wang, Zhang, & Huang, 2000).

  • Synthesis of Phenolic Derivatives : Utilizing a U-shaped template and mono-protected amino acid ligand, researchers have been able to cross-couple meta-C-H bonds with organoborons, enabling the synthesis of 3-phenylpropanoic acid and phenolic derivatives (Wan, Dastbaravardeh, Li, & Yu, 2013).

  • Stabilizers for Photoprotected Materials : Phenolic-type stabilizers, including methyl 2-methoxybenzoate, have been found to be effective singlet molecular oxygen generators and quenchers, useful as dopant agents against photoprotected materials degradation (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

  • Plant Growth-Regulating Substances : Chloro-substituted phenoxyacetic acids, a category to which 2-Methyl-3-phenoxypropanoic acid belongs, have been noted for their greater growth-promoting activity compared to methyl-substituted benzoic acids, with chloro-derivatives being more active than methyl-derivatives (Pybus, Smith, Wain, & Wightman, 1959).

properties

IUPAC Name

2-methyl-3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHCHPXROVDFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591522
Record name 2-Methyl-3-phenoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenoxypropanoic acid

CAS RN

103323-93-9
Record name 2-Methyl-3-phenoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-phenoxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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